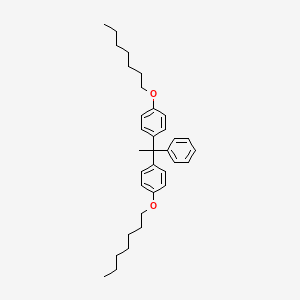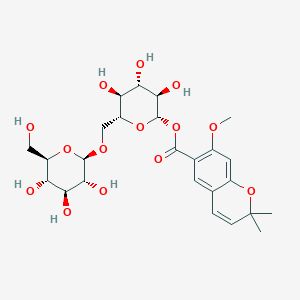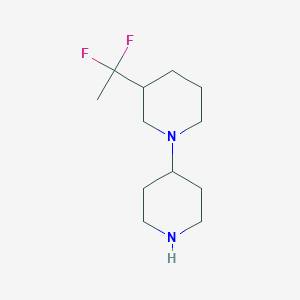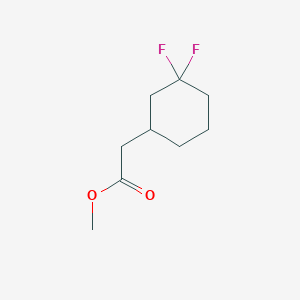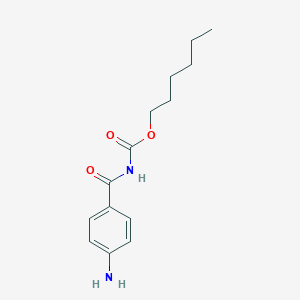
Hexyl (4-aminobenzoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (4-aminobenzoyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a hexyl group attached to the carbamate moiety, which is further linked to a 4-aminobenzoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl (4-aminobenzoyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets regulatory guidelines for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl (4-aminobenzoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, carbonylimidazolide, and various nucleophiles. The reactions are typically carried out under mild conditions to avoid unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
Hexyl (4-aminobenzoyl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of hexyl (4-aminobenzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl (4-aminobenzoyl)carbamate can be compared with other carbamate compounds, such as:
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) carbamate: Used in peptide synthesis and removed with an amine base.
Uniqueness
This compound is unique due to its specific structure, which includes a hexyl group and a 4-aminobenzoyl moiety. This structure imparts distinct chemical and biological properties, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
hexyl N-(4-aminobenzoyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-10-19-14(18)16-13(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H,16,17,18) |
Clé InChI |
RCKSJSAGNITQDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


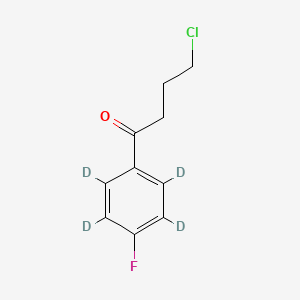
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
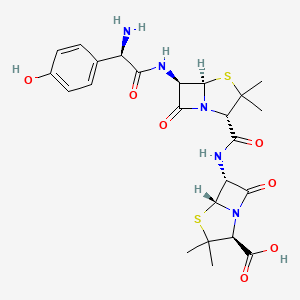
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
